molecular formula C10H11NO4 B13667529 Methyl 2-(acetoxymethyl)nicotinate

Methyl 2-(acetoxymethyl)nicotinate

Cat. No.: B13667529
M. Wt: 209.20 g/mol
InChI Key: BAKMUJGTKVSJNI-UHFFFAOYSA-N
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Description

Methyl 2-(acetoxymethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is a derivative of nicotinic acid (niacin) and is characterized by the presence of an acetoxymethyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetoxymethyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. One common method involves the reaction of 1,1,3,3-tetramethoxypropane with hydrochloric acid to form an intermediate compound, which is then reacted with beta-aminocrotonic acid ester in an organic solvent to yield this compound . The reaction conditions are generally mild, and the process is suitable for industrial production due to its high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetoxymethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted nicotinates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(acetoxymethyl)nicotinate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(acetoxymethyl)nicotinate is unique due to its specific acetoxymethyl group, which imparts distinct chemical and biological properties. This structural modification enhances its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

methyl 2-(acetyloxymethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(12)15-6-9-8(10(13)14-2)4-3-5-11-9/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKMUJGTKVSJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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